molecular formula C11H15N B1587192 3-(4-Methylphenyl)pyrrolidine CAS No. 899425-95-7

3-(4-Methylphenyl)pyrrolidine

Cat. No. B1587192
CAS RN: 899425-95-7
M. Wt: 161.24 g/mol
InChI Key: ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 899425-95-7 . It has a molecular weight of 161.25 . The IUPAC name for this compound is 3-(4-methylphenyl)pyrrolidine .


Synthesis Analysis

Pyrrolidine derivatives are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(4-Methylphenyl)pyrrolidine is not mentioned in the available sources.


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of 3-(4-Methylphenyl)pyrrolidine includes a pyrrolidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

3-(4-Methylphenyl)pyrrolidine is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many drugs due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The introduction of a 4-methylphenyl group can influence the biological activity of the compound, potentially leading to the development of new drug candidates with various biological profiles.

Antibacterial Agents

Compounds with the pyrrolidine structure, including 3-(4-Methylphenyl)pyrrolidine, have shown promise as antibacterial agents. The structure-activity relationship (SAR) studies indicate that the nature of substituents on the pyrrolidine ring can significantly affect antibacterial activity .

Antifungal Applications

Similar to their antibacterial properties, pyrrolidine derivatives are also explored for their antifungal activities. The 4-methylphenyl group may enhance the compound’s ability to inhibit the growth of various fungal species, which is crucial for developing new antifungal drugs .

Antiviral Research

The pyrrolidine core, including modifications like the 4-methylphenyl group, is investigated for its potential antiviral effects. These compounds can be designed to target specific viral enzymes or processes, offering a pathway to novel antiviral therapies .

Anticancer Studies

The structural diversity provided by pyrrolidine derivatives makes them suitable candidates for anticancer research. 3-(4-Methylphenyl)pyrrolidine may interact with cancer cell lines differently, leading to potential therapeutic applications in oncology .

Anti-inflammatory Properties

Pyrrolidine derivatives are known for their anti-inflammatory effects. The modification with a 4-methylphenyl group could lead to enhanced efficacy in treating inflammatory conditions .

Enzyme Inhibition

Various enzymes can be inhibited by compounds containing the pyrrolidine ring. 3-(4-Methylphenyl)pyrrolidine might be used to study enzyme inhibition, which is a key strategy in drug design for multiple diseases .

Green Chemistry and Synthesis

The synthesis of pyrrolidine derivatives, including 3-(4-Methylphenyl)pyrrolidine, can be achieved through green chemistry approaches, such as microwave-assisted organic synthesis (MAOS). This not only increases synthetic efficiency but also supports environmentally friendly chemical practices .

Safety and Hazards

The safety information for 3-(4-Methylphenyl)pyrrolidine indicates that it is dangerous . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJRWNCIVYOGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392769
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)pyrrolidine

CAS RN

899425-95-7
Record name 3-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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